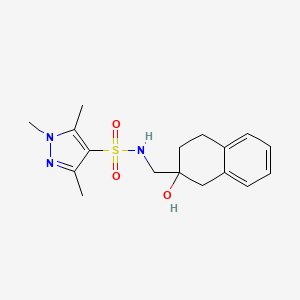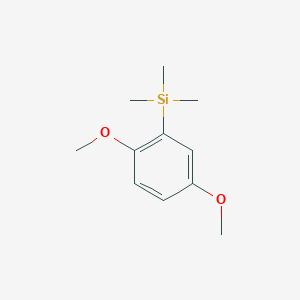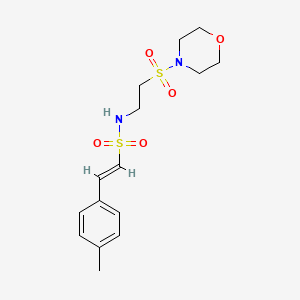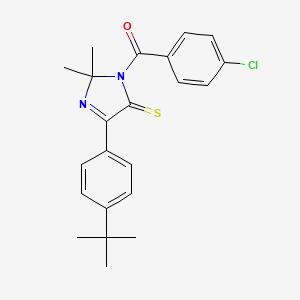
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine” is a chemical compound that is used in the synthesis of various substances . It is a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Synthesis Analysis
The compound has been successfully synthesized and polymerized using primary amine initiators . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several chemical bonds . The carbon atoms are located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Chemical Reactions Analysis
The compound can be used to form the “less substituted” alkenes in elimination reactions (the E2, specifically) . Most of the time, elimination reactions favor the “more substituted” alkene .Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine, are key intermediates in the asymmetric synthesis of amines. This method allows for the efficient synthesis of various amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and alpha-trifluoromethyl amines. The process involves the addition of nucleophiles to N-tert-butanesulfinyl imines, which are prepared using enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group acts as a chiral directing group and is easily removed after nucleophilic addition (Ellman, Owens, & Tang, 2002).
Enhancing Epoxidation Selectivity
In the epoxidation of allylic alcohols, the addition of small amounts of amines, including N,N-dimethylbutylamine, significantly improves epoxide selectivities and suppresses acid-catalyzed side reactions. This method enhances selectivities in various allylic alcohol epoxidations, providing an efficient approach to improve reaction outcomes (Dusi, Mallát, & Baiker, 1999).
Synthesis of Pharmaceutically Active Derivatives
3-Aminoquinoxalinones are synthesized via a metal-free cross-dehydrogenative coupling process involving quinoxalinones and amines. This method, catalyzed by iodine, is versatile and works under ambient conditions with good functional group tolerance. It provides practical access to 3-aminoquinoxalinone derivatives, which have pharmaceutical relevance (Gupta, Deshmukh, & Jain, 2017).
Application in Photocatalytic Dearomative Intermolecular Cycloaddition
Tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters, structurally similar to this compound, are used in photocatalytic [2 + 2] cycloaddition reactions with alkenes. This process yields cyclobutane-fused scaffolds with potential applications in drug discovery. The reaction shows excellent regio- and diastereoselectivity and is applicable to various alkenes and azaindole heterocycles (Oderinde et al., 2020).
Mechanism of Action
Target of Action
Compounds with tert-butoxy groups are known to interact with various biological targets, depending on their specific structure .
Mode of Action
The tert-butoxyl radical, a related compound, is known to undergo various reactions such as hydrogen atom transfer (hat) and β-scission . These reactions can lead to significant changes in the molecular structure and function of the targets.
Biochemical Pathways
Compounds with tert-butoxy groups have been used in the synthesis of peptoid-based polyacids via controlled ring-opening polymerization . This suggests that they may interact with biochemical pathways related to peptide synthesis and degradation.
Result of Action
Related compounds such as tert-butylhydroperoxide have been shown to induce cell death in several cell lines, suggesting that 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine may have similar cytotoxic effects .
Action Environment
The compound’s reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive species .
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKLHIJRIEJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)





![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
